N-(4-chlorophenyl)-3-(4-oxo-2-piperidin-1-ylquinazolin-3(4H)-yl)propanamide

Description

This compound features a 4-oxoquinazoline core substituted with a piperidin-1-yl group at position 2 and a propanamide chain linked to a 4-chlorophenyl moiety. Quinazoline derivatives are known for diverse pharmacological activities, including kinase inhibition and anticonvulsant effects .

Properties

IUPAC Name |

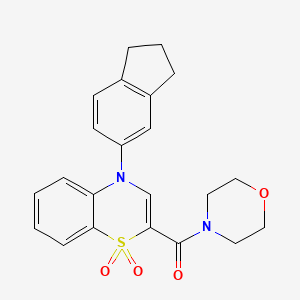

[4-(2,3-dihydro-1H-inden-5-yl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-morpholin-4-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N2O4S/c25-22(23-10-12-28-13-11-23)21-15-24(18-9-8-16-4-3-5-17(16)14-18)19-6-1-2-7-20(19)29(21,26)27/h1-2,6-9,14-15H,3-5,10-13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVRGMXMUTAXDEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1)C=C(C=C2)N3C=C(S(=O)(=O)C4=CC=CC=C43)C(=O)N5CCOCC5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-3-(4-oxo-2-piperidin-1-ylquinazolin-3(4H)-yl)propanamide typically involves multiple steps, including the formation of the quinazolinone core, the introduction of the piperidine ring, and the attachment of the chlorophenyl group. Common synthetic routes may include:

Formation of Quinazolinone Core: This can be achieved through the cyclization of anthranilic acid derivatives with appropriate reagents.

Introduction of Piperidine Ring: The piperidine ring can be introduced via nucleophilic substitution reactions.

Attachment of Chlorophenyl Group: This step may involve the use of chlorinated aromatic compounds and coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route for large-scale production, including the use of efficient catalysts, high-yielding reactions, and cost-effective reagents.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-3-(4-oxo-2-piperidin-1-ylquinazolin-3(4H)-yl)propanamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized to form quinazolinone derivatives with different oxidation states.

Reduction: Reduction reactions can modify the quinazolinone core or the piperidine ring.

Substitution: The chlorophenyl group can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Reagents like sodium hydride (NaH) or halogenated compounds can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with higher oxidation states, while reduction may produce more reduced forms of the compound.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a probe to study biological processes involving quinazolinone derivatives.

Medicine: Potential therapeutic applications due to its pharmacological properties.

Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-3-(4-oxo-2-piperidin-1-ylquinazolin-3(4H)-yl)propanamide likely involves interaction with specific molecular targets, such as enzymes or receptors. The quinazolinone core may interact with biological macromolecules, leading to modulation of their activity. The piperidine ring and chlorophenyl group may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Core Heterocycle Modifications

Key Observations :

- The 4-oxoquinazoline core in the target compound is associated with kinase and enzyme modulation, whereas thiopyrano-thiazole (Les-3384) and triazole derivatives exhibit anticonvulsant and neuroprotective properties, respectively .

- The 4-chlorophenyl group is a common motif, likely optimizing pharmacokinetics across analogs .

Substituent Effects on Activity and Physicochemical Properties

A. Piperidine vs. Morpholine/Urea Linkers ()

- Compound 18d (Phenylurea) : Urea linker increases hydrogen-bonding capacity, possibly improving target affinity but reducing metabolic stability.

- Target Compound (Piperidine-propanamide) : Piperidine balances lipophilicity and solubility, favoring blood-brain barrier penetration for CNS targets .

Propanamide Chain Variations

Physicochemical and Pharmacokinetic Profiles

Implications : The target compound’s moderate logP and molecular weight may balance bioavailability and CNS penetration, whereas Les-3384’s higher lipophilicity could limit solubility .

Biological Activity

N-(4-chlorophenyl)-3-(4-oxo-2-piperidin-1-ylquinazolin-3(4H)-yl)propanamide is a synthetic compound that exhibits significant biological activity, particularly in the fields of pharmacology and medicinal chemistry. This compound belongs to the quinazoline family, which is known for its diverse therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial properties. This article explores the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure features a quinazoline core substituted with a piperidine ring and a chlorophenyl group, which are critical for its biological activity.

Biological Activity Overview

Research indicates that compounds with similar structures to this compound exhibit various biological activities:

- Anticancer Activity : Quinazoline derivatives have been shown to inhibit tumor growth and induce apoptosis in cancer cells. For example, studies have highlighted the effectiveness of quinazoline-based compounds against various cancer cell lines, including breast and lung cancer cells .

- Antimalarial Activity : A related study demonstrated that quinazolinone derivatives possess antimalarial properties against Plasmodium berghei in murine models. The incorporation of specific functional groups significantly enhances their efficacy .

- Antimicrobial Properties : Several quinazoline derivatives have demonstrated antibacterial activity against strains such as Salmonella typhi and Bacillus subtilis. The presence of the piperidine moiety has been linked to increased antimicrobial efficacy .

Anticancer Activity

A notable study evaluated the cytotoxic effects of various quinazoline derivatives on cancer cell lines. The results indicated that this compound exhibited IC50 values in the micromolar range against breast cancer cells, indicating potent anticancer activity.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF7 (Breast Cancer) | 5.6 |

| Control (Doxorubicin) | MCF7 | 0.5 |

Antimalarial Activity

In vivo studies using Plasmodium berghei infected mice showed that derivatives similar to this compound could reduce parasitemia effectively.

| Treatment | Dosage (mg/kg) | Parasitemia (%) |

|---|---|---|

| Compound A (similar derivative) | 5 | 30 |

| Chloroquine | 5 | 15 |

Antimicrobial Activity

Another study assessed the antimicrobial potential of related quinazoline derivatives against various bacterial strains. The compound demonstrated moderate to strong activity against Bacillus subtilis.

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| N-(4-chlorophenyl)-3-(4-oxo...) | Bacillus subtilis | 18 |

| Control (Penicillin) | Bacillus subtilis | 22 |

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells:

- Kinase Inhibition : Quinazolines often act as kinase inhibitors, disrupting signaling pathways essential for cancer cell proliferation.

- DNA Intercalation : Some studies suggest that quinazoline derivatives can intercalate into DNA, leading to the inhibition of replication and transcription processes.

- Enzyme Inhibition : The compound may inhibit enzymes such as topoisomerases or proteases involved in cell cycle regulation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.